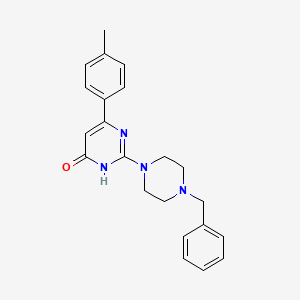![molecular formula C21H17N3O2 B6087708 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6087708.png)
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory effects. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have neuroprotective effects and has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been studied for its potential use in the treatment of cancer and diabetes.
Mecanismo De Acción
The mechanism of action of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is not fully understood, but it is thought to involve the inhibition of oxidative stress and inflammation. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been shown to have anti-tumor effects and has been studied for its potential use in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its potent antioxidant and anti-inflammatory effects. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. One area of research is the potential use of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have potential anti-tumor effects and could be studied further for its potential use in cancer treatment. Finally, the development of more efficient methods for administering 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol could expand its potential applications in research.
Métodos De Síntesis
The synthesis of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol involves the reaction of 4-methoxybenzyl chloride with phthalazine in the presence of anhydrous potassium carbonate. The resulting intermediate is then reacted with 2-amino-phenol in the presence of sodium hydride to yield 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. The synthesis of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been optimized to yield high purity and high yield.
Propiedades
IUPAC Name |
2-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)20-16-6-2-3-7-17(16)21(24-23-20)22-18-8-4-5-9-19(18)25/h2-13,25H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYNCFYVVYMKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-Methoxyphenyl)phthalazin-1-yl]amino]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087635.png)
![N-(2-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087638.png)
![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6087660.png)
![5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol](/img/structure/B6087665.png)
![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6087676.png)


![methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B6087691.png)
![2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B6087697.png)
![methyl N-{[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6087718.png)